molecular formula C7H8O4 B11938018 3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester CAS No. 54467-57-1

3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester

Cat. No.: B11938018
CAS No.: 54467-57-1
M. Wt: 156.14 g/mol
InChI Key: APWXGQJNUSKIKE-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester is an organic compound with a complex structure. It belongs to the class of furan derivatives, which are known for their aromatic properties and potential applications in various fields. This compound is characterized by the presence of a furan ring, a carboxylic acid group, and a methyl ester group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester typically involves the esterification of 3-Furancarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:

3-Furancarboxylic acid+MethanolAcid Catalyst3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester+Water\text{3-Furancarboxylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-Furancarboxylic acid+MethanolAcid Catalyst​3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process. Additionally, the reaction can be carried out under reduced pressure to facilitate the removal of water and drive the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 2,5-dihydro-4-methyl-5-hydroxyfuran derivatives.

    Substitution: 3-Furancarboxylic acid.

Scientific Research Applications

3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Furancarboxylic acid, 2,5-dihydro-4-hydroxy-, methyl ester
  • 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester
  • 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-4-oxo-, ethyl ester

Uniqueness

3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester is unique due to its specific substitution pattern on the furan ring. The presence of the methyl ester group and the 4-methyl-5-oxo substitution confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Biological Activity

3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester (CAS No. 54467-57-1) is a furan derivative that has gained attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a furan ring and a carboxylic acid moiety, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C7H8O4C_7H_8O_4, with a molecular weight of approximately 156.14 g/mol. The structure can be represented as follows:

Molecular Structure C7H8O4\text{Molecular Structure }\quad \text{C}_7\text{H}_8\text{O}_4

Antimicrobial Activity

Research has indicated that compounds containing furan rings exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of similar furan derivatives against various bacterial strains, suggesting that 3-furancarboxylic acid derivatives may also possess comparable effects .

  • Case Study : In vitro tests demonstrated that certain furan derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Antioxidant Properties

Furan derivatives have been noted for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. The methyl ester form of 3-furancarboxylic acid has shown promising results in reducing oxidative damage in cellular models .

  • Research Findings : A study evaluated the radical scavenging activity using DPPH assays, where the methyl ester exhibited a significant reduction in free radical concentrations, indicating strong antioxidant potential .

Cytotoxicity and Cancer Research

The cytotoxic effects of furan derivatives have also been explored in cancer research. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

  • Case Study : In a study involving human cancer cell lines, treatment with 3-furancarboxylic acid derivatives resulted in decreased cell viability and increased markers of apoptosis. This suggests potential therapeutic applications in oncology .

Data Tables

Biological Activity Effect Reference
AntibacterialPotent against Gram-positive and Gram-negative bacteria
AntioxidantSignificant free radical scavenging
CytotoxicityInduces apoptosis in cancer cells

Properties

CAS No.

54467-57-1

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 4-methyl-5-oxo-2H-furan-3-carboxylate

InChI

InChI=1S/C7H8O4/c1-4-5(7(9)10-2)3-11-6(4)8/h3H2,1-2H3

InChI Key

APWXGQJNUSKIKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COC1=O)C(=O)OC

Origin of Product

United States

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